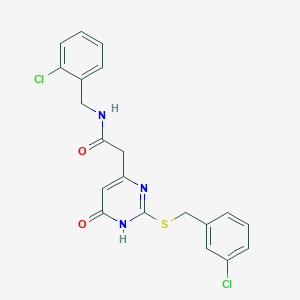

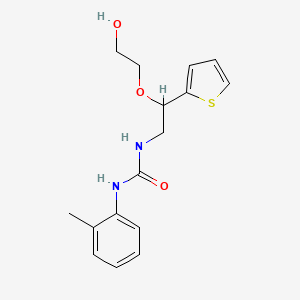

![molecular formula C15H13ClN2S B2864245 2-(((3-chlorobenzyl)thio)methyl)-1H-benzo[d]imidazole CAS No. 871562-33-3](/img/structure/B2864245.png)

2-(((3-chlorobenzyl)thio)methyl)-1H-benzo[d]imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazole is an organic compound that is structurally related to imidazole with the chemical formula CH3C3H2N2H . It is a white or colorless solid that is highly soluble in polar organic solvents and water . It is a precursor to a range of drugs and is a ligand in coordination chemistry .

Synthesis Analysis

Imidazole compounds can be synthesized through a variety of methods. One method involves the reaction of glyoxal, ammonia, and acetaldehyde, a process known as the Radziszewski reaction . Another method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild enough for the inclusion of a variety of functional groups including arylhalides as well as aromatic and saturated heterocycles .

Molecular Structure Analysis

The crystal structure of imidazole compounds is often determined using X-ray diffraction . For example, 2-methylimidazole has an orthorhombic crystal system with space group P 2 1 2 1 2 .

Chemical Reactions Analysis

Imidazole compounds can undergo a variety of chemical reactions. For example, they can be used as a ligand in coordination chemistry . They can also undergo reactions with various functional groups, including arylhalides and aromatic and saturated heterocycles .

Physical And Chemical Properties Analysis

Imidazole compounds typically have high solubility in polar organic solvents and water . They are often white or colorless solids .

Aplicaciones Científicas De Investigación

Antiviral Chemotherapy

Heterocyclic compounds like 2-({[(3-chlorophenyl)methyl]sulfanyl}methyl)-1H-1,3-benzodiazole have been identified for their antiviral properties. They are particularly attractive for the development of new antiviral agents due to their broad spectrum of physiological activities . These compounds can be designed to target a variety of viruses, including influenza, HIV, and other emerging viral threats.

Agricultural Bioengineering

In the agricultural sector, such heterocyclic compounds are explored for their potential as biopesticides. They can be synthesized to create derivatives that exhibit anti-tobacco mosaic virus activity, which is crucial for protecting crops from viral diseases .

Medicinal Chemistry

The benzodiazole moiety is a common feature in many pharmaceuticals. Compounds like 2-({[(3-chlorophenyl)methyl]sulfanyl}methyl)-1H-1,3-benzodiazole can be used as scaffolds to develop new drugs with improved efficacy and reduced side effects. They can be tailored for a range of medicinal applications, including as inhibitors of enzymes or receptors .

Synthesis of Natural Products

Imidazole derivatives are important in the synthesis of natural products. They serve as key intermediates in the total synthesis of complex molecules found in nature, which can have various biological activities .

Enzyme Inhibition

Compounds containing the benzodiazole structure have been evaluated for their ability to inhibit enzymes, such as urease. This is significant in combating the pathogenesis of certain bacteria, like Helicobacter pylori, which is linked to peptic ulcers .

Mecanismo De Acción

Target of Action

Benzimidazole derivatives have been reported to exhibit diverse pharmacological activities . They are known to interact with various enzymes and receptors in the body, contributing to their broad spectrum of biological activities .

Mode of Action

Benzimidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions . These interactions can lead to changes in the conformation or activity of the target, resulting in the observed pharmacological effects .

Biochemical Pathways

Benzimidazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets . These can include pathways involved in cell division, protein synthesis, and signal transduction, among others .

Pharmacokinetics

Benzimidazole derivatives are generally well absorbed and widely distributed in the body . They are metabolized by various enzymes in the liver and excreted primarily in the urine . These properties can significantly impact the bioavailability of the compound .

Result of Action

Benzimidazole derivatives are known to exert a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action . These can include inhibition of enzyme activity, disruption of cell division, and modulation of signal transduction pathways, among others .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other substances that can interact with the compound, and the specific characteristics of the target cells or tissues . .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(3-chlorophenyl)methylsulfanylmethyl]-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2S/c16-12-5-3-4-11(8-12)9-19-10-15-17-13-6-1-2-7-14(13)18-15/h1-8H,9-10H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFSNUETVIRAZOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CSCC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({[(3-chlorophenyl)methyl]sulfanyl}methyl)-1H-1,3-benzodiazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methoxyphenyl)urea](/img/structure/B2864164.png)

![4-(N,N-diallylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2864167.png)

![1-(3-chloro-4-methylphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2864168.png)

![5,6-dihydrofuro[2,3-f]indolizine-4,7(4aH,9H)-dione](/img/structure/B2864170.png)

![2-[(4-methoxyphenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone](/img/structure/B2864174.png)

![6-Acetyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2864177.png)

![N-allyl-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2864178.png)

![2-(4-Fluorophenyl)-2H-[1,3]thiazino[3,2-a]benzoimidazole-4(3H)-one](/img/structure/B2864184.png)